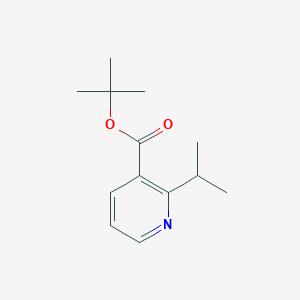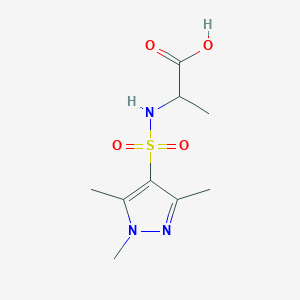
2-(trimethyl-1H-pyrazole-4-sulfonamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(trimethyl-1H-pyrazole-4-sulfonamido)propanoic acid is a compound with a molecular weight of 261.3 g/mol . It is known for its unique structure, which includes a pyrazole ring substituted with a sulfonamide group and a propanoic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trimethyl-1H-pyrazole-4-sulfonamido)propanoic acid typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with alanine to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(trimethyl-1H-pyrazole-4-sulfonamido)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
2-(trimethyl-1H-pyrazole-4-sulfonamido)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(trimethyl-1H-pyrazole-4-sulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid: Similar structure but with a methyl group instead of a trimethyl group.
3-(trimethyl-1H-pyrazole-4-sulfonamido)propanoic acid: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
2-(trimethyl-1H-pyrazole-4-sulfonamido)propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the trimethyl group on the pyrazole ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C9H15N3O4S |
|---|---|
Peso molecular |
261.30 g/mol |
Nombre IUPAC |
2-[(1,3,5-trimethylpyrazol-4-yl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C9H15N3O4S/c1-5-8(7(3)12(4)10-5)17(15,16)11-6(2)9(13)14/h6,11H,1-4H3,(H,13,14) |
Clave InChI |
AIWDQGVOTGOVPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)C)S(=O)(=O)NC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13658133.png)
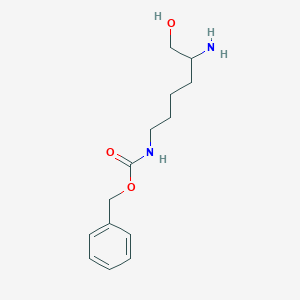

![7-Bromo-3-Boc-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-amine](/img/structure/B13658159.png)
![3-Bromo-4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13658161.png)
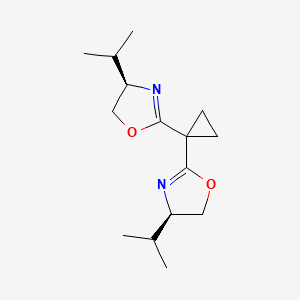

![2,6-dimethyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13658173.png)
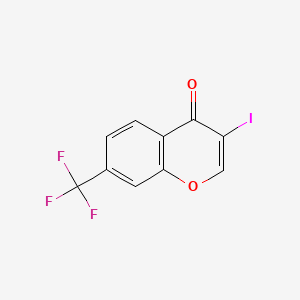

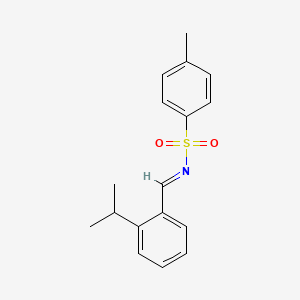
![4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13658193.png)

